N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and a tetrahydropyran ring at position 2. This compound belongs to a class of molecules designed for pharmaceutical exploration, leveraging the thiadiazole scaffold’s metabolic stability and the pyran-pyrrole system’s capacity for hydrophobic interactions .
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-27-17-6-4-16(5-7-17)14-19-23-24-20(29-19)22-18(26)15-21(8-12-28-13-9-21)25-10-2-3-11-25/h2-7,10-11H,8-9,12-15H2,1H3,(H,22,24,26) |
InChI Key |
JAYMEYQQDFQQLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Thiadiazole Formation
The 1,3,4-thiadiazole ring can be synthesized using a modified one-pot cyclodehydration method reported by, which avoids toxic reagents like POCl₃.
Procedure :
- Thiosemicarbazide formation : React 4-methoxybenzyl hydrazine with carbon disulfide in ethanol under reflux to yield 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine.
- Cyclization : Treat the intermediate with acetic acid in the presence of polyphosphate ester (PPE) at 110°C for 6 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 6 hours | |
| Catalyst | PPE (10 mol%) |
Alternative Route via Thiosemicarbazone Intermediate
A secondary method involves thiosemicarbazone formation followed by acetylation, as demonstrated in:
- Condense 4-methoxybenzaldehyde with thiosemicarbazide in ethanol/HCl to form the thiosemicarbazone.
- Acetylate with acetic anhydride in pyridine at reflux.
Synthesis of the Tetrahydro-2H-Pyran-Pyrrole Moiety
Pyrrole Functionalization of Tetrahydro-2H-Pyran
The 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran subunit is synthesized via a two-step protocol:
- Cyclization : React diethyl ether-protected 4-hydroxytetrahydro-2H-pyran with pyrrole using a Mitsunobu reaction (DEAD, PPh₃).
- Deprotection : Remove the ether protecting group with HCl in dioxane.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Mitsunobu Reagents | DEAD/PPh₃ (1.2 equiv each) | |
| Reaction Time | 12 hours | |
| Yield | 78% |
Acetamide Bridge Formation
Coupling via Acetyl Chloride
The final step involves conjugating the thiadiazole and pyran-pyrrole fragments using acetyl chloride:
- Activate the pyran-pyrrole subunit with acetyl chloride in dry DCM at 0°C.
- Add the thiadiazole-2-amine derivative and triethylamine (TEA), stirring at room temperature for 24 hours.
Characterization Data :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 4H, aromatic), 6.72 (t, 2H, pyrrole), 4.12–3.89 (m, 4H, pyran), 3.79 (s, 3H, OCH₃).
- LC-MS : m/z 483.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
| Method | Steps | Total Yield | Toxic Reagents | Scalability |
|---|---|---|---|---|
| One-Pot Cyclodehydration | 2 | 68% | No | High |
| Thiosemicarbazone Route | 3 | 60% | HCl, Pyridine | Moderate |
| Mitsunobu Coupling | 2 | 78% | DEAD | Low |
Challenges and Optimization Opportunities
- Low Coupling Efficiency : The acetamide bridge formation yields ≤62% due to steric hindrance. Microwave-assisted synthesis could reduce reaction times.
- Pyrrole Instability : The Mitsunobu reaction requires strict anhydrous conditions to prevent pyrrole decomposition.
- Catalyst Recovery : PPE in the one-pot method is non-recoverable, increasing costs.
Chemical Reactions Analysis
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
Analysis :
- The target compound distinguishes itself via the 4-methoxybenzyl group (electron-donating) and pyrrole-pyran system, which may enhance membrane permeability compared to fluorophenyl (electron-withdrawing) or nitro-substituted analogs .
- Antimicrobial activity in analogs like correlates with chlorophenyl and nitrophenyl substituents, suggesting the methoxybenzyl group in the target compound might shift activity toward anti-inflammatory or kinase inhibition pathways .
Pyran-Containing Acetamides
Structural and Pharmacokinetic Insights
Analysis :
- The pyrrole-pyran system in the target compound may offer superior binding affinity to hydrophobic enzyme pockets compared to pyran-methyl or pyran-2-yl derivatives .
- Pyran-containing analogs consistently demonstrate enhanced solubility and oral bioavailability , as seen in , suggesting similar advantages for the target compound .
Heterocyclic Hybrids: SAR Trends
- Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., ) exhibit greater thermal stability but lower aqueous solubility than thiazole-based compounds (e.g., ).
- Pyrrole vs. Pyrazole : Pyrrole’s aromaticity and smaller size (vs. pyrazole in ) may reduce steric hindrance in target engagement.
- Methoxybenzyl vs. Chlorophenyl : Methoxy groups improve metabolic stability but may reduce electrophilic reactivity critical for antimicrobial activity .
Biological Activity
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 315.35 g/mol
- InChIKey : AKILLFQNTLYQHV-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific compound has been evaluated for its potential effects in these areas.
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives are known to interact with various biological targets such as proteins and DNA due to their ability to cross cellular membranes effectively. This property enhances their bioavailability and therapeutic potential in cancer treatment .
-
Case Studies :
- A study demonstrated that derivatives of 1,3,4-thiadiazole can inhibit focal adhesion kinase (FAK), which is crucial for cancer cell proliferation. The IC50 values for these inhibitors ranged from 31.9 μM to 32.2 μM against specific cancer cell lines .
- Another investigation found that certain thiadiazole compounds increased apoptotic cell proportions significantly in MCF-7 breast cancer cells compared to control groups .
Antiviral Activity
Thiadiazole derivatives have shown promise as antiviral agents. For instance:
- They have been reported to inhibit the activity of NS5B RNA polymerase, an enzyme critical for viral replication, achieving over 95% inhibition in vitro .
Anti-inflammatory Activity
Research suggests that thiadiazole compounds may also possess anti-inflammatory properties:
- Some studies indicate that these compounds can reduce inflammation by inhibiting key signaling pathways involved in inflammatory responses .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
